Cas no 2228880-45-1 (3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one)
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one
- EN300-1982174
- 2228880-45-1
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- Inchi: 1S/C9H9ClN2O3/c10-6-1-2-8(12(14)15)7(5-6)9(13)3-4-11/h1-2,5H,3-4,11H2
- InChI Key: JIGQWJHQRRJWIX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(CCN)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 228.0301698g/mol
- Monoisotopic Mass: 228.0301698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 88.9Ų
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982174-0.05g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 0.05g |
$924.0 | 2023-09-16 | ||
| Enamine | EN300-1982174-0.1g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 0.1g |
$968.0 | 2023-09-16 | ||
| Enamine | EN300-1982174-0.25g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 0.25g |
$1012.0 | 2023-09-16 | ||
| Enamine | EN300-1982174-0.5g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 0.5g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1982174-1.0g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1982174-2.5g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 2.5g |
$2155.0 | 2023-09-16 | ||
| Enamine | EN300-1982174-5.0g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1982174-10.0g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1982174-1g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 1g |
$1100.0 | 2023-09-16 | ||
| Enamine | EN300-1982174-5g |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one |
2228880-45-1 | 5g |
$3189.0 | 2023-09-16 |
3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one
3-Amino-1-(5-Chloro-2-Nitrophenyl)Propan-1-One: A Comprehensive Overview
3-Amino-1-(5-chloro-2-nitrophenyl)propan-1-one, also known by its CAS number 2228880-45-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a nitro group, and a ketone functional group. The presence of these groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The molecular structure of 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one consists of a propanone backbone with an amino group at the third position and a substituted phenyl ring at the first position. The phenyl ring is further substituted with a chlorine atom at the fifth position and a nitro group at the second position. This arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity.
Recent studies have explored the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized its amino group as a nucleophilic site for various substitution reactions, leading to the formation of complex structures with therapeutic potential. The nitro group, on the other hand, has been shown to enhance the stability of the molecule under certain reaction conditions.
In terms of synthesis, 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one can be prepared through a variety of methods, including nucleophilic aromatic substitution and ketone formation reactions. One common approach involves the reaction of 5-chloro-2-nitroaniline with an appropriate carbonyl compound in the presence of an acid catalyst. This method ensures high yields and good purity of the final product.
The biological activity of this compound has been a focal point in recent research. Studies have demonstrated that it exhibits moderate inhibitory effects on certain enzymes, making it a promising candidate for further exploration in drug discovery programs. Additionally, its ability to act as an intermediate in complex molecular constructions has positioned it as an important building block in organic synthesis.
In conclusion, 3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one (CAS No. 2228880-45-1) is a chemically versatile compound with significant potential in various areas of research and development. Its unique structure, combined with its reactivity and biological activity, makes it an invaluable tool for scientists working in the fields of organic chemistry and pharmacology.
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